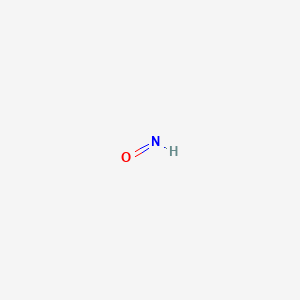

Nitroxyl

描述

Structure

3D Structure

属性

CAS 编号 |

14332-28-6 |

|---|---|

分子式 |

HNO |

分子量 |

31.014 g/mol |

IUPAC 名称 |

nitroxyl |

InChI |

InChI=1S/HNO/c1-2/h1H |

InChI 键 |

ODUCDPQEXGNKDN-UHFFFAOYSA-N |

SMILES |

N=O |

规范 SMILES |

N=O |

其他CAS编号 |

14332-28-6 |

同义词 |

azanone HNO compound nitrosyl hydride nitroxide nitroxide radical nitroxyl |

产品来源 |

United States |

Foundational & Exploratory

endogenous nitroxyl (HNO) production pathways

An In-depth Technical Guide to Endogenous Nitroxyl (HNO) Production Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (HNO), also known as azanone, is the one-electron reduced and protonated sibling of the well-studied signaling molecule, nitric oxide (NO).[1] Despite their structural similarity, HNO exhibits a unique chemical reactivity and distinct pharmacological profile, making it a molecule of significant interest in physiology and drug development.[2][3] While the therapeutic potential of HNO donors is being actively explored, particularly for conditions like heart failure, the definitive pathways of its endogenous production and regulation remain an intense area of investigation.[3][4] The inherent reactivity of HNO, especially its rapid dimerization and reactions with thiols and heme proteins, has historically complicated its detection and the confirmation of its biological sources.[1][5][6] However, recent advancements in detection methodologies have begun to shed light on several plausible enzymatic and non-enzymatic routes for its formation in vivo.[1][4][5]

This technical guide provides a comprehensive overview of the core proposed pathways for endogenous HNO production. It summarizes key quantitative data, details relevant experimental methodologies, and presents visual diagrams of the primary signaling and experimental workflows to serve as a resource for professionals in the field.

Proposed Endogenous HNO Production Pathways

The formation of HNO in biological systems is thought to occur through several distinct mechanisms, which can be broadly categorized as enzymatic and non-enzymatic pathways.

Nitric Oxide Synthase (NOS)-Mediated Pathways

Nitric oxide synthases (NOS) are a family of enzymes responsible for the synthesis of nitric oxide (NO) from L-arginine.[7][8] There are three main isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[7][9] The canonical NOS reaction involves the five-electron oxidation of L-arginine to produce NO and L-citrulline, with Nω-hydroxy-L-arginine (NOHA) as a stable intermediate.[10]

It has been proposed that under specific conditions, particularly when the essential cofactor tetrahydrobiopterin (BH4) is limited, NOS can "uncouple" and may produce HNO.[5][11][12] In this scenario, the oxidation of the NOHA intermediate may proceed differently, leading to the formation of HNO instead of NO.[10][11] Superoxide dismutase (SOD) has also been observed to enhance the production of free NO from NOS-catalyzed L-arginine oxidation, potentially by accelerating the conversion of an intermediate like HNO to NO.[13]

Reduction of Nitric Oxide (NO)

While the direct one-electron reduction of NO to HNO is thermodynamically unfavorable under standard biological conditions, several biologically relevant molecules have been shown to mediate this conversion.[2][14]

-

Reaction with Thiols: One of the most studied non-enzymatic pathways is the reaction of NO with thiols (RSH), such as glutathione (GSH).[15][16] This reaction proceeds through a free radical adduct (RSNOH•) which can then react with a second NO molecule to yield HNO and an S-nitrosothiol (RSNO).[15][16] The resulting RSNO can further react with another thiol molecule to produce a second molecule of HNO and a disulfide (RSSR).[15]

-

Reaction with Other Reductants: Other endogenous reducing agents have also been proposed to convert NO to HNO. These include hydrogen sulfide (H2S), ascorbic acid (Vitamin C), and various aromatic alcohols like tyrosine.[1][4][14][16] The reaction between NO and H2S has gained particular attention as a potential physiological source of HNO.[1][17]

Oxidation of Hydroxylamine Derivatives

Oxidative pathways starting from more reduced nitrogen species are also considered plausible sources of HNO.

-

Oxidation of Hydroxylamine (NH₂OH): Heme proteins, such as myoglobin and catalase, can catalyze the oxidation of hydroxylamine to generate HNO, particularly in the presence of hydrogen peroxide (H₂O₂).[5][12][18] The heme protein is first oxidized by H₂O₂ to a high-valence ferryl species (Compound I), which then reacts with hydroxylamine to produce HNO.[12][18]

-

Oxidation of NOHA: The NOS intermediate Nω-hydroxy-L-arginine (NOHA) can also be oxidized by peroxidases to form HNO, representing a potential intersection between enzymatic and oxidative pathways.[11][19]

Other Potential Pathways

Several other enzymatic systems have been implicated in HNO production in vitro, although their physiological relevance is still under investigation.[1]

-

Cytochrome P450 (CYP450): These heme-containing monooxygenases are primarily known for their role in metabolizing xenobiotics and endogenous compounds.[20][21] Some studies suggest they may be involved in nitrogen oxide metabolism that could lead to HNO.

-

Xanthine Oxidase: This enzyme has been reported to generate HNO through the reduction of NO.[22]

-

Mitochondrial Respiration: Reduction of NO by components of the mitochondrial electron transport chain, such as cytochrome c, has been proposed as another potential source.[22]

Quantitative Data on HNO Production

Quantifying endogenous HNO production is challenging. Most available data comes from in vitro experiments measuring the kinetics of specific reactions proposed to generate HNO.

| Pathway / Reaction | Reactants | Rate Constant (k) | Conditions | Reference |

| NO Reduction | NO + Glutathione (GSH) | ~10 M⁻¹s⁻¹ (effective) | Anaerobic, pH 7.4 | --INVALID-LINK--[15] |

| NO + Cysteine | ~60 M⁻¹s⁻¹ (effective) | Anaerobic, pH 7.4 | --INVALID-LINK--[15] | |

| NO + H₂S | Not yet reported directly, but reaction is confirmed | pH dependent | --INVALID-LINK--[4][14] | |

| NO + Ascorbic Acid | ~0.1 M⁻¹s⁻¹ (effective) | pH 7.4 | --INVALID-LINK--[14] | |

| HNO Dimerization | HNO + HNO | 8 x 10⁶ M⁻¹s⁻¹ | Aqueous solution | --INVALID-LINK--[2] |

| HNO Reaction | HNO + O₂ | ~3 x 10³ M⁻¹s⁻¹ | Aqueous solution | --INVALID-LINK--[1] |

| NO Production (for context) | NOS-dependent | 0.95-0.96 µmol·kg⁻¹·h⁻¹ (whole body) | In vivo, human | --INVALID-LINK--[23] |

| Endothelial Cells | 6.8 x 10⁻¹⁴ µmol·µm⁻²·s⁻¹ (estimated) | Mathematical model | --INVALID-LINK--[24] |

Note: Effective rate constants for NO reduction often reflect complex, multi-step reactions and are not simple bimolecular rate constants.

Experimental Protocols for HNO Detection

Due to its transient nature, detecting endogenous HNO requires sensitive and selective methods.[1][5] Common strategies include trapping agents, fluorescent probes, and electrochemical sensors.[1][6][25]

Protocol: Real-Time HNO Detection in Living Cells Using a Chemiluminescent Probe

This protocol is a generalized methodology based on the use of advanced chemiluminescent probes, such as HNOCL-1, for the quantitative, real-time monitoring of HNO.[17]

Objective: To measure the rate and quantity of HNO produced in cultured cells following stimulation.

Materials:

-

Cultured cells (e.g., HeLa, smooth muscle cells)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Chemiluminescent probe for HNO (e.g., HNOCL-1), stock solution in DMSO

-

Reagents to stimulate HNO production (e.g., Na₂S for H₂S and an NO donor like DEA NONOate)

-

Luminometer or microscope equipped with a sensitive photon-counting camera

Methodology:

-

Cell Culture: Plate cells in an appropriate format (e.g., 96-well plate for luminometer, glass-bottom dish for microscopy) and grow to desired confluency.

-

Probe Loading:

-

Remove growth medium and wash cells gently with pre-warmed PBS (pH 7.4).

-

Incubate cells with the chemiluminescent probe (e.g., 20 µM HNOCL-1) in PBS or imaging buffer for 30 minutes at 37°C, protected from light.

-

-

Baseline Measurement:

-

Place the plate or dish into the luminometer or onto the microscope stage, maintained at 37°C.

-

Record the baseline chemiluminescence for 2-5 minutes to ensure signal stability.

-

-

Stimulation of HNO Production:

-

Inject the stimulating agents (e.g., Na₂S and DEA NONOate) into the buffer.

-

Immediately begin recording the chemiluminescent signal over time. The reaction of the probe with HNO generates light, and the intensity is proportional to the rate of reaction.

-

-

Data Acquisition:

-

Record the light emission continuously for a desired period (e.g., 30-60 minutes). The data will be a trace of luminescence intensity versus time.

-

-

Data Analysis and Quantification:

-

The raw luminescence trace represents the rate of the probe-HNO reaction.

-

To convert this to HNO concentration, a kinetics-based approach is used.[17] This involves solving a differential equation that accounts for the rate of the probe-HNO reaction (determined independently), the rate of light emission from the product, and the known rates of HNO self-consumption and reaction with other species.[17]

-

This analysis allows for the reconstruction of the real-time concentration profile of free HNO in the sample.[17]

-

Conclusion

The endogenous production of this compound, a reactive nitrogen species with distinct and potent biological activities, is a critical area of ongoing research. While a definitive, regulated enzymatic pathway akin to canonical NO synthesis has yet to be unequivocally established in vivo, substantial in vitro evidence points to several plausible sources.[11][26] These include the uncoupling of nitric oxide synthase, the reduction of nitric oxide by thiols and other biological reductants, and the oxidation of hydroxylamine derivatives by heme proteins.[1][5] The development of increasingly sophisticated detection tools is enabling researchers to probe these pathways with greater precision, moving the field closer to understanding how, where, and when HNO is produced in physiological and pathophysiological contexts. A full elucidation of these pathways is paramount for harnessing the therapeutic potential of HNO signaling.

References

- 1. Recent Advances in the Chemical Biology of this compound (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacology of this compound (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Chemistry of HNO: Mechanisms and Reaction Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02236A [pubs.rsc.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 8. Human Nitric Oxide Synthase—Its Functions, Polymorphisms, and Inhibitors in the Context of Inflammation, Diabetes and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzymatic function of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Chemical Biology of HNO Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oxidative HNO Formation Mechanisms from NH2OH via Two Different Heme Proteins and Effects from Hemes, Nearby Residues, and Protein Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Formation of free nitric oxide from l-arginine by nitric oxide synthase: direct enhancement of generation by superoxide dismutase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. A Chemiluminescent Probe for HNO Quantification and Real-time Monitoring in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | The Chemistry of HNO: Mechanisms and Reaction Kinetics [frontiersin.org]

- 20. youtube.com [youtube.com]

- 21. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Quantitative aspects of nitric oxide production from nitrate and nitrite - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Estimation of nitric oxide production and reaction rates in tissue by use of a mathematical model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]

A Tale of Two Nitrogen Oxides: An In-depth Technical Guide to the Nitroxyl (HNO) and Nitric Oxide (NO) Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitric oxide (NO), a well-established gaseous signaling molecule, plays a pivotal role in a myriad of physiological processes, primarily through its activation of soluble guanylate cyclase (sGC) and subsequent cGMP production. However, its one-electron reduced sibling, nitroxyl (HNO), is emerging as a distinct signaling entity with a unique biochemical profile and therapeutic potential. While chemically similar, the signaling cascades initiated by HNO and NO are remarkably different, stemming from their distinct reactivities with biological targets. This technical guide provides a comprehensive comparison of the HNO and NO signaling pathways, detailing their chemical biology, primary molecular targets, and downstream physiological effects. We present quantitative data on their reactivity and biological potency, detailed experimental protocols for their study, and visual diagrams of their respective signaling cascades to facilitate a deeper understanding of these two critical nitrogen oxides.

Introduction: The Chemical Dichotomy of HNO and NO

Nitric oxide is a free radical (·NO) that primarily interacts with ferrous (Fe²⁺) heme proteins, most notably soluble guanylate cyclase (sGC).[1] In contrast, this compound (HNO) is a singlet-state molecule with electrophilic properties, demonstrating a pronounced reactivity towards soft nucleophiles like thiols and a preference for ferric (Fe³⁺) heme proteins.[1][2] This fundamental difference in chemical reactivity dictates their distinct biological targets and downstream signaling pathways. While NO is a key regulator of vasodilation through the canonical NO-sGC-cGMP pathway, HNO exerts its effects through both cGMP-dependent and -independent mechanisms, including direct modification of key regulatory proteins.[3][4]

Quantitative Comparison of HNO and NO Reactivity and Potency

The divergent biological effects of HNO and NO can be traced back to their differing reaction kinetics with various biological molecules. The following tables summarize key quantitative data for easy comparison.

Table 1: Reactivity with Biological Targets

| Target Molecule | This compound (HNO) | Nitric Oxide (NO) | Key Distinction |

| Thiols (e.g., Glutathione) | Direct, rapid reaction (k ≈ 10⁶ M⁻¹s⁻¹) forming disulfides or sulfinamides.[1][5] | No direct reaction; requires oxidation to an NO⁺ equivalent.[1] | HNO is a potent thiol-modifying agent. |

| Ferrous (Fe²⁺) Heme Proteins | Slower reaction (k ≈ 10⁴ M⁻¹s⁻¹).[5] | Very rapid and stable binding, leading to sGC activation.[6] | NO is the primary activator of ferrous sGC. |

| Ferric (Fe³⁺) Heme Proteins | Rapid reaction (k ≈ 10⁶ M⁻¹s⁻¹).[5] | Forms an unstable electrophilic nitrosyl complex.[3] | HNO readily interacts with oxidized heme proteins. |

| Superoxide (O₂⁻) | Resistant to scavenging.[7] | Rapid reaction to form peroxynitrite (ONOO⁻). | HNO's bioactivity is preserved in oxidative stress environments. |

| Oxygen (O₂) | Slower reaction (k < 10³ M⁻¹s⁻¹).[5] | Autoxidation leads to the formation of nitrosative species (e.g., N₂O₃).[3] | NO is more susceptible to autoxidation. |

Table 2: Pharmacological Effects in the Cardiovascular System

| Parameter | This compound (HNO) | Nitric Oxide (NO) | Key Distinction |

| Inotropy (Cardiac Contractility) | Positive inotropic and lusitropic effects.[4][8] | Generally neutral or can cause modest systolic depression.[9] | HNO enhances heart muscle contraction and relaxation. |

| Vasodilation | Potent vasodilator, acting as a venodilator.[3] | Potent vasodilator, acting on both arteries and veins.[3] | HNO shows some selectivity for veins. |

| Second Messenger Signaling | Can increase CGRP; cGMP increase is often not observed in vivo.[10] | Primarily increases cGMP.[6][11] | HNO can signal independently of the canonical cGMP pathway. |

| Effect on Calcium Channels | Modulates ryanodine receptors and enhances sarcoplasmic reticulum Ca²⁺ cycling.[12][13] | Can inhibit capacitative Ca²⁺ entry and activate KCa channels.[14] | They have distinct effects on intracellular calcium handling. |

Signaling Cascades: A Visual Guide

The following diagrams, rendered in Graphviz DOT language, illustrate the distinct signaling pathways of nitric oxide and this compound.

The Canonical Nitric Oxide Signaling Pathway

The NO signaling cascade is primarily initiated by the activation of nitric oxide synthase (NOS), which produces NO from L-arginine. NO then diffuses to adjacent smooth muscle cells, where it activates sGC.

The Multifaceted this compound Signaling Pathway

The this compound signaling cascade is more diverse, involving both cGMP-independent and dependent mechanisms. A key feature is its direct interaction with thiols on various proteins.

Key Experimental Protocols

This section provides detailed methodologies for crucial experiments used to differentiate the signaling pathways of HNO and NO.

Quantification of HNO Release from a Donor (Angeli's Salt) using Glutathione Trapping

This protocol quantifies HNO release by trapping it with glutathione (GSH) and measuring the formation of a specific biomarker, glutathione sulfinamide (GS(O)NH₂).[15][16]

Materials:

-

Angeli's salt (AS)

-

Glutathione (GSH)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Naphthalene-2,3-dicarboxaldehyde (NDA)

-

Capillary electrophoresis with laser-induced fluorescence (CE-LIF) system

Procedure:

-

Prepare a stock solution of Angeli's salt in 10 mM NaOH.

-

Prepare solutions of GSH in PBS at desired concentrations.

-

Initiate the reaction by adding a small volume of the AS stock solution to the GSH solution to achieve the desired final concentration of the donor.

-

Allow the reaction to proceed for a time sufficient for the complete decomposition of AS (approximately 10 half-lives).

-

Take an aliquot of the reaction mixture and add NDA to fluorescently label the primary amine of GS(O)NH₂.

-

Analyze the sample using a CE-LIF system to separate and quantify the NDA-labeled GS(O)NH₂.

-

Generate a standard curve with known concentrations of synthetic GS(O)NH₂ to determine the concentration in the experimental sample.

-

Correlate the concentration of GS(O)NH₂ to the amount of HNO released from the donor.

Measurement of Soluble Guanylate Cyclase (sGC) Activity

This protocol measures sGC activity by quantifying the production of cGMP in response to NO donors.[14][17]

Materials:

-

Purified sGC or cell/tissue homogenate

-

NO donor (e.g., DEA/NO)

-

GTP

-

Assay buffer (containing MgCl₂ and phosphodiesterase inhibitors)

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Prepare the sGC enzyme or homogenate in the assay buffer.

-

Add GTP to the reaction mixture.

-

Initiate the reaction by adding the NO donor. A control reaction without the NO donor should be run in parallel to measure basal activity.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stop buffer or by heat inactivation.

-

Quantify the amount of cGMP produced using a competitive cGMP EIA kit according to the manufacturer's instructions.

-

Calculate the specific activity of sGC (pmol cGMP/min/mg protein).

Assessment of VASP Phosphorylation via Western Blot

This protocol assesses the activation of the cGMP-dependent protein kinase (PKG) by measuring the phosphorylation of its substrate, Vasodilator-Stimulated Phosphoprotein (VASP), at Serine 239.[15][18]

Materials:

-

Cell or tissue lysates

-

Lysis buffer containing phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-VASP (Ser239) and anti-total VASP

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and transfer membranes

-

Chemiluminescent substrate

Procedure:

-

Treat cells or tissues with the NO or HNO donor for the desired time.

-

Lyse the cells or tissues in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-VASP (Ser239) primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total VASP antibody to normalize for protein loading.

Measurement of Cardiomyocyte Contractility

This protocol details the isolation of adult ventricular myocytes and the subsequent measurement of sarcomere shortening to assess contractility in response to HNO or NO donors.[12][19]

Materials:

-

Adult rat or mouse heart

-

Langendorff perfusion system

-

Collagenase-containing perfusion buffer

-

IonOptix Myocyte Contractility System or similar

-

HNO and NO donors

Procedure:

-

Cardiomyocyte Isolation:

-

Anesthetize the animal and rapidly excise the heart.

-

Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Perfuse the heart with a calcium-free buffer to wash out the blood, followed by a collagenase-containing buffer to digest the extracellular matrix.

-

Mince the ventricular tissue and gently triturate to release individual cardiomyocytes.

-

Gradually reintroduce calcium to the cell suspension.

-

-

Contractility Measurement:

-

Plate the isolated cardiomyocytes on laminin-coated coverslips.

-

Place the coverslip in a perfusion chamber on the stage of an inverted microscope equipped with the IonOptix system.

-

Electrically pace the cardiomyocytes to induce contractions.

-

Record baseline sarcomere shortening using the IonOptix software, which utilizes Fast Fourier Transform to analyze the striation pattern.

-

Perfuse the cells with a solution containing the HNO or NO donor at various concentrations.

-

Record the changes in the amplitude and kinetics of sarcomere shortening to determine the inotropic effect.

-

Experimental Workflow for Comparing HNO and NO Effects

Conclusion

The distinction between this compound and nitric oxide signaling is a compelling example of how a subtle change in redox state can lead to profoundly different biological outcomes. While NO predominantly signals through the well-characterized sGC-cGMP pathway, HNO engages a more diverse set of targets, largely through its reactivity with thiols, leading to cGMP-independent effects on cellular function. This is particularly evident in the cardiovascular system, where HNO's positive inotropic and lusitropic effects offer a therapeutic avenue distinct from that of traditional NO donors. For researchers and drug development professionals, understanding these divergent pathways is crucial for the rational design of novel therapeutics that can selectively harness the unique properties of either HNO or NO for the treatment of a wide range of diseases. The experimental protocols and comparative data provided in this guide serve as a foundational resource for the continued exploration of these fascinating nitrogen oxides.

References

- 1. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]

- 2. Langendorff isolated heart experiments [bio-protocol.org]

- 3. scispace.com [scispace.com]

- 4. SutherlandandHearse [southalabama.edu]

- 5. Langendorff heart - Wikipedia [en.wikipedia.org]

- 6. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mesoscale.com [mesoscale.com]

- 8. insidescientific.com [insidescientific.com]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]

- 12. 2024.ebtt.org [2024.ebtt.org]

- 13. Glutathione Sulfinamide Serves as a Selective, Endogenous Biomarker for this compound Following Exposure to Therapeutic Levels of Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Glutathione sulfinamide serves as a selective, endogenous biomarker for this compound after exposure to therapeutic levels of donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Isolation and Cultivation of Adult Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Generation of Nitroxyl (HNO): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a fascinating signaling molecule with a unique chemical profile and significant therapeutic potential, particularly in the treatment of cardiovascular diseases like heart failure.[1][2][3] Unlike NO, HNO exhibits distinct reactivity, primarily targeting thiols and heme proteins, which underpins its diverse biological effects, including vasodilation, inhibition of platelet aggregation, and limitation of vascular smooth muscle cell proliferation.[1][3] This technical guide provides a comprehensive overview of the core principles and methodologies for the enzymatic and non-enzymatic generation of this compound, designed to equip researchers with the foundational knowledge required for its study and application.

Non-Enzymatic Generation of this compound

The primary route for non-enzymatic HNO generation in a research setting is through the use of donor molecules that decompose under specific conditions to release HNO.[4][5] These donors are essential tools for studying HNO chemistry and biology due to the inherent instability of the HNO molecule, which readily dimerizes to form nitrous oxide (N₂O).[4][6]

Key HNO Donor Compounds

A variety of HNO donors have been developed, each with distinct mechanisms of decomposition, release kinetics, and byproducts.[4] The choice of donor is critical and should be tailored to the specific experimental context.

Angeli's Salt (Sodium Trioxodinitrate, Na₂N₂O₃)

Angeli's salt is the most widely used and well-characterized HNO donor.[5][7] It decomposes in a pH-dependent, first-order process to yield HNO and nitrite (NO₂⁻).[4][7][8] The release of HNO is most efficient in the pH range of 4 to 8, making it suitable for use under physiological conditions.[7][9]

Piloty's Acid (N-Phenylsulfonamide) and its Derivatives

Piloty's acid and its derivatives represent another important class of HNO donors.[7] Similar to Angeli's salt, their decomposition is pH-dependent; however, they are generally more stable at lower pH and release HNO more readily at higher pH.[7] A significant consideration with Piloty's acid derivatives is that under certain aerobic conditions at neutral pH, they may undergo oxidation to produce NO rather than HNO.[4]

Other Non-Enzymatic Donors

Research into novel HNO donors is an active area. Other classes of compounds include:

-

Acyloxy Nitroso Compounds: These compounds release HNO upon the cleavage of an ester bond.[7]

-

Diazeniumdiolate-derived Compounds (NONOates): Certain NONOates have been designed to release HNO.[10][11]

-

Reaction of Peroxynitrite with Thiols: The reaction between peroxynitrite (ONOO⁻) and thiols can lead to the formation of HNO, among other products.[12][13]

Table 1: Quantitative Data for Common Non-Enzymatic HNO Donors

| Donor Compound | Decomposition Mechanism | Half-life (t½) | Optimal pH for HNO Release | Key Byproducts |

| Angeli's Salt | pH-dependent, first-order heterolytic cleavage | ~2-3 minutes at 37°C, pH 7.4[5][7] | 4 - 8[4][7] | Nitrite (NO₂⁻)[4][8] |

| Piloty's Acid | pH-dependent, first-order decomposition | Varies with derivative; rate increases with pH[4][7] | > physiological pH[7] | Benzenesulfinate[4] |

Experimental Protocol: Monitoring Angeli's Salt Decomposition

A common method to monitor the decomposition of Angeli's salt and the release of HNO is through UV-vis spectroscopy.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Angeli's salt in a cold, alkaline solution (e.g., 10 mM NaOH) to ensure stability. The concentration can be determined by measuring the absorbance at 248 nm (ε = 8.2 x 10³ M⁻¹cm⁻¹).[4]

-

Initiation of Decomposition: Dilute the stock solution into a buffered solution at the desired pH (typically physiological pH 7.4) and temperature (e.g., 37°C).

-

Spectroscopic Monitoring: Immediately begin monitoring the decrease in absorbance at 248 nm over time. This corresponds to the decomposition of the N₂O₃²⁻ anion.

-

Data Analysis: The rate of decomposition can be determined by fitting the absorbance data to a first-order decay model.

Enzymatic Generation of this compound

While non-enzymatic donors are invaluable research tools, understanding the potential for endogenous, enzymatic HNO production is crucial for elucidating its physiological roles. Several enzymatic pathways have been proposed to generate this compound.

Heme Protein-Mediated Generation

Heme proteins, such as catalase and horseradish peroxidase, can catalyze the formation of HNO from various nitrogen-containing substrates.[14] This typically involves an oxidative process.

-

Substrates: Common substrates include hydroxylamine (NH₂OH), hydroxyurea, and cyanamide.[4][14]

-

Mechanism: For example, catalase-mediated oxidation of cyanamide forms an unstable N-hydroxycyanamide intermediate, which then decomposes to HNO and cyanide (HCN).[4]

Nitric Oxide Synthase (NOS)

Nitric oxide synthases, the enzymes responsible for producing NO from L-arginine, have been implicated in HNO generation under specific conditions.[15][16] In the absence of the essential cofactor tetrahydrobiopterin (BH₄), NOS may "uncouple" and produce HNO.[4][15]

Enzyme-Activated HNO Donors (Prodrugs)

A sophisticated strategy for controlled HNO delivery involves the use of enzyme-activated prodrugs.[17] These molecules are designed with a "caged" HNO donor that is released upon the action of a specific enzyme. This approach allows for targeted and controlled HNO generation.

-

Mechanism: A common approach is to use an enzyme like β-galactosidase or an esterase to cleave a protecting group from the prodrug, which then spontaneously decomposes to release HNO.[10][17][18] For example, a β-D-galactosyl group can be attached to a diazeniumdiolate, rendering it stable. The addition of β-galactosidase removes the sugar moiety, activating the donor.[18]

Table 2: Enzymatic Pathways for HNO Generation

| Enzymatic System | Substrate(s) | General Mechanism |

| Heme Proteins (e.g., Catalase) | Hydroxylamine, Hydroxyurea, Cyanamide | Oxidation of the substrate to an unstable intermediate that decomposes to HNO.[4][14] |

| Nitric Oxide Synthase (NOS) | L-Arginine | Uncoupled enzymatic activity in the absence of tetrahydrobiopterin.[4][15] |

| Enzyme-Activated Prodrugs | Caged HNO Donor | Enzymatic cleavage of a protecting group, leading to the release of an active HNO donor.[17][18] |

Experimental Protocol: General Workflow for Enzymatic HNO Generation and Detection

This workflow outlines the general steps for studying enzymatic HNO production.

Methodology:

-

Reaction Setup: Combine the purified enzyme (e.g., catalase, NOS, or an activating enzyme for a prodrug), the appropriate substrate, and any necessary cofactors in a suitable buffer system at a controlled temperature and pH.

-

Initiation: Add the substrate or enzyme to initiate the reaction.

-

HNO Trapping/Detection: Due to its short half-life, HNO is typically detected indirectly.

-

Metmyoglobin Assay: A common method involves the use of metmyoglobin (metMb), a ferric heme protein. HNO reductively nitrosylates metMb to form the ferrous-nitrosyl complex (MbNO), which has a distinct absorption spectrum.[10]

-

N₂O Detection: The dimerization product of HNO, nitrous oxide (N₂O), can be detected by gas chromatography-mass spectrometry (GC-MS).[6]

-

Fluorescent Probes: Specific fluorescent probes that react with HNO can be used to monitor its production in real-time.[6]

-

-

Controls: Run appropriate control experiments, such as reactions without the enzyme or substrate, to ensure that the observed signal is due to enzymatic activity.

Signaling Pathways and Visualizations

The biological effects of this compound are largely attributed to its "thiophilic" nature, leading to interactions with critical cysteine residues in proteins and with heme centers.[3]

Key Signaling Actions of HNO

-

Vasodilation: HNO induces relaxation of vascular smooth muscle, in part through the activation of potassium channels (K(V) and K(ATP)) and the release of calcitonin gene-related peptide (CGRP).[1]

-

Cardioprotection: HNO has shown promise in treating heart failure.[1][2]

-

Thiol Modification: HNO reacts with thiols to form N-hydroxysulfenamides, which can then lead to the formation of disulfides or sulfinamides, thereby modulating protein function.[19]

Diagrams of Core Concepts

References

- 1. This compound (HNO) as a vasoprotective signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pharmacology of this compound (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (HNO): a novel redox signaling molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Chemistry of this compound-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Emergence of this compound (HNO) as a Pharmacological Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Chemical Biology of this compound (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A recent history of this compound chemistry, pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dual Mechanisms of HNO Generation by a this compound Prodrug of the Diazeniumdiolate (NONOate) Class - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. colibri.udelar.edu.uy [colibri.udelar.edu.uy]

- 13. researchgate.net [researchgate.net]

- 14. Oxidative heme protein-mediated this compound (HNO) generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02236A [pubs.rsc.org]

- 16. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 17. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 18. Enzymatic generation of the NO/HNO-releasing IPA/NO anion at controlled rates in physiological media using β-galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The Chemical Biology of HNO Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Dance of Nitroxyl (HNO) and Heme Proteins: A Technical Guide for Researchers

Abstract

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a molecule of significant interest in the fields of chemistry, biology, and pharmacology. Its unique chemical reactivity, distinct from that of NO, allows it to participate in a diverse array of biological processes. A central aspect of HNO's bioactivity is its interaction with heme proteins, a class of metalloproteins critical for a myriad of physiological functions, including oxygen transport, electron transfer, and signal transduction. This technical guide provides an in-depth exploration of the interaction between HNO and key heme proteins such as myoglobin, hemoglobin, and cytochrome c. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the reaction chemistry, kinetics, and thermodynamics, alongside practical experimental protocols and a summary of the biological implications.

Introduction: The Unique Chemistry of this compound

This compound is a highly reactive and transient species that cannot be easily isolated or stored. Consequently, its study in biological systems relies on the use of donor compounds that release HNO under physiological conditions. The most commonly utilized donors include Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) and Piloty's acid (N-hydroxybenzenesulfonamide) and its derivatives.[1] Angeli's salt decomposes in aqueous solutions at neutral pH to yield HNO and nitrite (NO₂⁻).[2]

The reactivity of HNO is characterized by its electrophilic nature, which contrasts with the radical nature of NO. This distinction governs its interactions with biological targets. While both molecules react with heme centers, the mechanisms and products of these reactions can differ significantly, leading to distinct downstream biological effects.

Interaction of HNO with Ferrous Heme Proteins

Myoglobin and Hemoglobin: Formation of Stable Adducts

Deoxymyoglobin (deoxyMb) and deoxyhemoglobin (deoxyHb), which contain a ferrous (Fe(II)) heme iron, react rapidly with HNO to form stable adducts, designated as Mb-HNO and Hb-HNO, respectively.[3] This reaction is essentially irreversible and represents a significant pathway for HNO scavenging and signaling.

The formation of the Mb-HNO adduct has been extensively characterized. It is a diamagnetic species, and the bound HNO can be readily identified by a unique proton NMR signal at approximately 14.8 ppm.[4][5] The binding of HNO to deoxymyoglobin is a rapid, bimolecular process.

Kinetics and Thermodynamics of Ferrous Heme Interaction

The reaction of HNO with ferrous myoglobin and hemoglobin has been studied using various kinetic techniques, including stopped-flow spectroscopy. The quantitative data from these studies provide insights into the speed and strength of this interaction.

| Heme Protein | Reaction | Rate Constant (k) | Conditions | Reference |

| Deoxymyoglobin | deoxyMb + HNO → Mb-HNO | 3.7 x 10⁵ M⁻¹s⁻¹ | pH 7.0 | [6] |

| Mb-HNO | Mb-HNO + HNO → Mb-NO + N₂O + H₂O | 1.67 x 10⁴ M⁻¹s⁻¹ | pH 7.0 | [6] |

| Deoxymyoglobin | deoxyMb + HNO → Mb-HNO | >1.4 x 10⁴ M⁻¹s⁻¹ | pH 10 | [3] |

Table 1: Reaction Rate Constants for HNO with Ferrous Myoglobin.

The binding of HNO to deoxymyoglobin is not only rapid but also thermodynamically very favorable, as indicated by its high binding affinity.

| Heme Protein | Parameter | Value | Method | Reference |

| Deoxymyoglobin | Binding Affinity (Kₐ) | 4.2 x 10⁹ M⁻¹ | Competitive Trapping with CO | [6] |

| Deoxymyoglobin | Dissociation Rate Constant (k_off) | 8.9 x 10⁻⁵ s⁻¹ | Competitive Trapping with CO | [6] |

Table 2: Thermodynamic Parameters for HNO Binding to Deoxymyoglobin.

The interaction of HNO with the ferrous heme center can be depicted as a direct coordination of the nitrogen atom of HNO to the iron.

References

- 1. The Chemistry of this compound-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Efficient trapping of HNO by deoxymyoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1H NMR structure of the heme pocket of HNO-myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A singular value decomposition approach for kinetic analysis of reactions of HNO with myoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

Nitroxyl (HNO) Redox Chemistry in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged from relative obscurity to become a molecule of significant interest in the fields of chemistry, biology, and pharmacology. Initially considered as a mere redox counterpart to the well-established signaling molecule NO, extensive research has unveiled that HNO possesses a unique chemical reactivity and distinct pharmacological profile. This has profound implications for its role in biological systems and its potential as a therapeutic agent, particularly in the context of cardiovascular diseases like heart failure.

This technical guide provides a comprehensive overview of the core aspects of this compound redox chemistry in biological systems. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the fundamental chemistry of HNO and its translation into physiological and pathophysiological contexts. The guide covers the generation of this compound, its key reactions with biological molecules, and its involvement in cellular signaling pathways. Quantitative data are presented in structured tables for easy comparison, and detailed experimental protocols for studying HNO are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex interactions of this fascinating reactive nitrogen species.

Generation of this compound in Biological Systems

The transient nature of this compound necessitates its generation in situ for study. This can be achieved through both endogenous pathways and the use of exogenous donor compounds.

Endogenous Production

While the endogenous formation of HNO in mammals is still a subject of ongoing investigation, several potential pathways have been proposed:

-

Nitric Oxide Synthase (NOS): Under specific conditions, such as altered substrate or cofactor availability, nitric oxide synthase may be capable of producing HNO from L-arginine.

-

Reaction of NO with Reductants: The one-electron reduction of NO can theoretically yield HNO, although the reduction potential is unfavorable under typical physiological conditions.

-

Oxidation of Hydroxylamine: The oxidation of hydroxylamine (NH₂OH) by hemeproteins in the presence of hydrogen peroxide has been shown to generate HNO.

Exogenous Donors

The majority of our understanding of HNO biology comes from the use of donor compounds that release this compound under physiological conditions. The choice of donor is critical for experimental design, as they differ in their release kinetics, byproducts, and mechanisms of decomposition.

| Donor Compound | Common Name | Mechanism of HNO Release | Release Kinetics (at 37°C, pH 7.4) | Byproducts |

| Na₂N₂O₃ | Angeli's Salt | Spontaneous, proton-dependent decomposition | t½ ≈ 2.3 min | Nitrite (NO₂⁻) |

| C₆H₅SO₂NHOH | Piloty's Acid | Base-catalyzed |

Methodological & Application

Application Notes and Protocols: Angeli's Salt as a Nitroxyl (HNO) Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroxyl (HNO), the one-electron reduced and protonated sibling of nitric oxide (NO), has emerged as a promising therapeutic agent with unique pharmacological properties, particularly in the context of cardiovascular diseases like heart failure.[1][2][3] Unlike NO, HNO exhibits distinct chemical reactivity, such as its facile reaction with thiols and ferric heme proteins.[4] Due to its transient nature, HNO is studied and utilized through the use of donor compounds. Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) is a widely used and well-characterized HNO donor, valued for its ability to release HNO in a controlled, pH-dependent manner under physiological conditions.[1][5] This document provides a detailed overview of the mechanism and kinetics of HNO donation from Angeli's salt, along with experimental protocols for its study.

Mechanism of HNO Donation from Angeli's Salt

The decomposition of Angeli's salt in aqueous solution to yield this compound (HNO) and nitrite (NO₂⁻) is a well-established, pH-dependent process.[6][7][8] The generally accepted mechanism, particularly in the pH range of 4 to 8, involves the following steps:[6][9]

-

Protonation: The trioxodinitrate dianion (N₂O₃²⁻) is first protonated on the oxygen of the nitroso group.

-

Tautomerization: This is followed by a rate-limiting tautomerization to form a monoanion protonated at the nitroso nitrogen.[6]

-

Heterolytic Cleavage: The N-protonated intermediate then undergoes heterolytic cleavage of the N-N bond to release singlet HNO and nitrite (NO₂⁻).[6]

Below pH 4, the decomposition pathway changes, yielding nitric oxide (NO) as the primary nitrogen-containing product instead of HNO.[6][10] Conversely, in strongly alkaline solutions (pH > 10) and in the presence of oxygen, Angeli's salt decomposition can lead to the formation of peroxynitrite (ONOO⁻).[7][11]

Caption: Decomposition pathway of Angeli's salt to produce HNO and subsequent reactions of HNO.

Kinetics of Angeli's Salt Decomposition and HNO Reactions

The decomposition of Angeli's salt follows first-order kinetics.[6] The rate of decomposition is notably consistent across the physiologically relevant pH range of 4 to 8.[6][12] This predictable behavior makes it a reliable source of HNO for experimental studies. The released HNO is a reactive species and can undergo several subsequent reactions, including dimerization, reaction with molecular oxygen, and reaction with biological nucleophiles like thiols.[4][12]

Table 1: Decomposition Kinetics of Angeli's Salt

| Parameter | Value | Conditions | Reference(s) |

| Decomposition Rate Constant (k) | 6.8 x 10⁻⁴ s⁻¹ | 25°C, pH 4-8.6 | [6][12] |

| Half-life (t₁/₂) at 25°C | ~17 minutes | pH 4-8.6 | [12] |

| Decomposition Rate Constant (k) | 4-5 x 10⁻³ s⁻¹ | 37°C, pH 4-8 | [6] |

| Primary Products | HNO, NO₂⁻ | pH 4-8 | [6][7] |

| Primary Product (acidic) | NO | < pH 4 | [6][10] |

| Primary Product (alkaline, aerobic) | ONOO⁻ | > pH 10, with O₂ | [7][11] |

Table 2: Reaction Kinetics of HNO

| Reaction | Second-order Rate Constant (k) | Conditions | Reference(s) |

| HNO + HNO → H₂N₂O₂ → N₂O + H₂O (Dimerization) | 8 x 10⁶ M⁻¹s⁻¹ | 23-25°C | [4][12] |

| HNO + O₂ → ONOO⁻ + H⁺ | 1.8 ± 0.3 x 10⁴ M⁻¹s⁻¹ | pH 7.4, 25°C | [4][12] |

| HNO + NO₂⁻ | 5.0 ± 0.9 x 10³ M⁻¹s⁻¹ | - | [4] |

| HNO + Glutathione (GSH) | 3.1 ± 0.6 x 10⁶ M⁻¹s⁻¹ | pH 7.4 | [12] |

| HNO + N-acetylcysteine (NAC) | 1.4 ± 0.3 x 10⁶ M⁻¹s⁻¹ | pH 7.4 | [12] |

Experimental Protocols

Protocol 1: Spectrophotometric Monitoring of Angeli's Salt Decomposition

This protocol allows for the determination of the decomposition rate of Angeli's salt by monitoring the change in its UV absorbance over time.

Materials:

-

Angeli's salt (Na₂N₂O₃)

-

10 mM NaOH for stock solution

-

Phosphate buffer (e.g., 50 mM, pH 7.4)

-

UV-Vis Spectrophotometer with temperature control

-

Quartz cuvettes

Procedure:

-

Prepare a fresh stock solution of Angeli's salt in cold 10 mM NaOH. Angeli's salt is more stable in alkaline solutions.[6][13] Keep the stock solution on ice.

-

Equilibrate the phosphate buffer to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.

-

Initiate the reaction by adding a small aliquot of the Angeli's salt stock solution to the temperature-equilibrated buffer in the cuvette to achieve the desired final concentration (e.g., 100 µM). Mix quickly by inverting the cuvette.

-

Immediately begin monitoring the decrease in absorbance at the λₘₐₓ of the Angeli's salt anion (approximately 248 nm). Record the absorbance at regular intervals.

-

Plot the natural logarithm of the absorbance (ln(A)) versus time.

-

The negative slope of the resulting linear plot will be the first-order rate constant (k) for the decomposition.

Caption: Workflow for spectrophotometric monitoring of Angeli's salt decomposition.

Protocol 2: Competition Kinetics Assay for HNO Reactivity

This method is used to determine the rate constant of the reaction between HNO and a molecule of interest by having it compete with a reaction of known kinetics, typically the reaction of HNO with O₂.[12] The formation of peroxynitrite from the HNO/O₂ reaction is monitored using a fluorescent probe.

Materials:

-

Angeli's salt (AS)

-

Molecule of interest (e.g., a thiol)

-

Phosphate buffer (50 mM, pH 7.4) with metal chelator (e.g., 100 µM DTPA)

-

Peroxynitrite-sensitive fluorescent probe (e.g., coumarin boronic acid - CBA)

-

Fluorometer

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer, DTPA, the fluorescent probe (e.g., 50 µM CBA), and varying concentrations of the molecule of interest in a cuvette. The solution should be in equilibrium with air.[12]

-

Prepare a fresh, cold stock solution of Angeli's salt in 1 mM NaOH.

-

Initiate the reaction by adding a small volume of the AS stock solution to the reaction mixture (e.g., to a final concentration of 3-6 µM).[12]

-

Monitor the increase in fluorescence over time, which corresponds to the formation of peroxynitrite reacting with the probe.

-

The presence of the competing molecule of interest will decrease the rate of fluorescence increase by scavenging HNO before it can react with O₂.

-

By analyzing the inhibition of the fluorescence signal at different concentrations of the competing molecule and using the known rate constant for the HNO + O₂ reaction, the rate constant for the reaction of HNO with the molecule of interest can be calculated.

Caption: Logical diagram of the competition kinetics assay for determining HNO reactivity.

Biological Implications and Signaling Pathways

The HNO released from Angeli's salt can modulate several biological signaling pathways. A key target is the activation of soluble guanylate cyclase (sGC), leading to increased cGMP levels, which contributes to vasorelaxation.[13] However, HNO's biological effects are not solely dependent on sGC. It has also been shown to elicit physiological responses through cGMP-independent mechanisms, such as the release of calcitonin gene-related peptide (CGRP) and interaction with TRPA1 channels.[2][13] The high reactivity of HNO towards thiols suggests that it can directly modify cysteine residues in proteins, altering their function.[12][13]

Caption: Simplified overview of HNO-mediated signaling pathways.

Conclusion

Angeli's salt is an invaluable tool for the study of this compound biology and for the development of HNO-based therapeutics. Its well-defined mechanism of decomposition and predictable kinetics allow for the controlled generation of HNO in experimental settings. The protocols outlined in this document provide a foundation for researchers to investigate the fundamental chemistry of Angeli's salt and the diverse biological effects of the HNO it releases. A thorough understanding of its chemistry is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. pnas.org [pnas.org]

- 3. The Chemistry of HNO: Mechanisms and Reaction Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A recent history of this compound chemistry, pharmacology and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Chemistry of this compound-Releasing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Angeli's salt (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by Angeli's salt decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mode of decomposition of Angeli's salt (Na2N2O3) and the effects thereon of oxygen, nitrite, superoxide dismutase, and glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The chemisry of trioxodinitrates. Part I. Decompostion of sodium trioxodinitrate (Angeli's salt) in aqueous solution - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetics of Azanone (HNO) Reactions with Thiols: Effect of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: CXL-1020, a Novel Nitroxyl (HNO) Donor

For Researchers, Scientists, and Drug Development Professionals

Introduction

CXL-1020 is a novel small molecule nitroxyl (HNO) donor that has shown significant promise in preclinical and clinical studies for the treatment of cardiovascular diseases, particularly acute decompensated heart failure (ADHF) and hypertension. As a prodrug, CXL-1020 chemically converts to release HNO and an inactive byproduct, CXL-1051.[1] HNO exhibits a unique pharmacological profile characterized by positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects on the heart, coupled with potent vasodilation.[2][3] These actions are largely independent of the cyclic GMP-protein kinase G (PKG) pathway under basal conditions, distinguishing it from nitric oxide (NO) donors and offering potential therapeutic advantages.[4]

This document provides detailed application notes and protocols for the synthesis and utilization of CXL-1020 in a research setting.

Chemical and Physical Properties

CXL-1020, chemically known as N-hydroxy-2-(methylsulfonyl)benzenesulfonamide, is a white to off-white solid.

| Property | Value | Reference |

| Chemical Name | N-hydroxy-2-(methylsulfonyl)benzenesulfonamide | [4] |

| CAS Number | 950834-06-7 | [4] |

| Molecular Formula | C₇H₉NO₅S₂ | [4] |

| Molecular Weight | 251.28 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Purity | ≥99.0% | [4] |

| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [4] |

| Storage (in solvent) | -80°C for 6 months, -20°C for 1 month | [4] |

| Decomposition | Converts to HNO and inactive CXL-1051 with a t½ of ~2 minutes in solution. | [1] |

Mechanism of Action

CXL-1020 exerts its biological effects through the release of this compound (HNO). HNO is a highly reactive and electrophilic molecule that targets cysteine residues in various proteins, leading to post-translational modifications that alter their function.

Cardiovascular Effects:

-

Vasodilation: Under basal conditions, the vasodilatory effect of CXL-1020 is primarily mediated by the activation of soluble guanylate cyclase (sGC), similar to nitric oxide (NO).[4] However, in pathological states where sGC may be dysfunctional, HNO can directly activate cGMP-dependent protein kinase I (PKGIα) through the oxidation of a critical cysteine residue (C195), leading to vasodilation.[4] This dual mechanism may be advantageous in disease states characterized by oxidative stress.

-

Cardiac Effects: The positive inotropic and lusitropic effects of CXL-1020 are independent of the sGC-cGMP pathway. HNO directly modifies key proteins involved in cardiomyocyte calcium (Ca²⁺) handling, including:

-

SERCA2a: Enhances Ca²⁺ reuptake into the sarcoplasmic reticulum (SR).

-

Phospholamban (PLN): Modulates its inhibitory effect on SERCA2a.

-

Ryanodine Receptor (RyR2): Influences Ca²⁺ release from the SR. These modifications lead to more efficient Ca²⁺ cycling, resulting in increased contractility and improved relaxation of the heart muscle.[5]

-

Applications

The primary application of CXL-1020 investigated to date is in the treatment of cardiovascular diseases.

Acute Decompensated Heart Failure (ADHF)

CXL-1020 has been evaluated in clinical trials for ADHF.[2] Its balanced effects of enhancing cardiac function and reducing vascular load without significantly increasing heart rate make it an attractive therapeutic candidate for this condition.[6]

Hypertension

Preclinical studies have demonstrated that CXL-1020 can lower blood pressure in hypertensive models.[4] Its unique mechanism of activating PKGIα independently of sGC suggests it may be effective in forms of hypertension where the canonical NO-sGC-cGMP pathway is impaired.[4]

Quantitative Data Summary

Preclinical Data

| Model | Parameter | Effect of CXL-1020 | Reference |

| Hypertensive Mice | Mean Arterial Pressure (MAP) | ↓ 10 ± 4 mmHg | [4] |

| Normal Rats (100 µg/kg/min IV) | Mean Arterial Pressure (MAP) | Significant decrease | [1] |

| Left Ventricular End-Systolic Pressure (LV-ESP) | Significant decrease | [1] | |

| Left Ventricular End-Diastolic Pressure (LV-EDP) | Significant decrease | [1] | |

| Heart Rate (HR) | No significant change | [1] | |

| Load-independent contractility indices (ESPVR, PRSW) | Increased | [1] | |

| Isolated Cardiomyocytes (ISO rats) | Ca²⁺ Re-uptake | Facilitated | [4] |

| Myocyte Relaxation | Enhanced | [4] |

Clinical Trial Data (Stable Heart Failure Patients)

| Dose | Observation | Reference |

| Up to 10 µg/kg/min | Well tolerated, no significant change in heart rate or systolic blood pressure. | [2] |

| 30 µg/kg/min | 33% of patients experienced a >20 mmHg drop in systolic blood pressure. | [2] |

Experimental Protocols

Synthesis of CXL-1020 (N-hydroxy-2-(methylsulfonyl)benzenesulfonamide) - Proposed Method

This protocol is a proposed synthetic route based on established methods for the synthesis of N-hydroxy arylsulfonamides.

Materials:

-

2-(Methylsulfonyl)benzenesulfonyl chloride

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator).

Procedure:

-

In a round-bottom flask, dissolve 2-(methylsulfonyl)benzenesulfonyl chloride (1 equivalent) in dichloromethane.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium bicarbonate (2.5 equivalents).

-

Cool the dichloromethane solution to 0°C in an ice bath.

-

Slowly add the aqueous hydroxylamine solution to the stirred dichloromethane solution over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield N-hydroxy-2-(methylsulfonyl)benzenesulfonamide.

In Vitro Vasodilation Assay using Wire Myography

Materials:

-

Isolated mesenteric arteries from rats or mice.

-

Wire myograph system.

-

Krebs-Henseleit buffer.

-

CXL-1020 stock solution (dissolved in an appropriate vehicle, e.g., DMSO).

-

Phenylephrine (PE) or other vasoconstrictor.

-

Data acquisition system.

Procedure:

-

Isolate and mount segments of mesenteric artery in the wire myograph chambers containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Allow the vessels to equilibrate for at least 30 minutes.

-

Normalize the vessel segments to a standardized resting tension.

-

Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once a stable plateau of contraction is reached, add CXL-1020 cumulatively to the bath in increasing concentrations.

-

Record the relaxation response at each concentration.

-

Data can be expressed as the percentage of relaxation from the pre-contracted tone.

Isolated Cardiomyocyte Contractility Assay

Materials:

-

Isolated adult ventricular cardiomyocytes from rats or mice.

-

IonOptix or similar cardiomyocyte contractility measurement system.

-

Tyrode's solution.

-

CXL-1020 stock solution.

-

Field stimulation electrodes.

Procedure:

-

Isolate ventricular cardiomyocytes using established enzymatic digestion protocols.

-

Allow the isolated cells to stabilize.

-

Place a coverslip with adherent cardiomyocytes on the stage of an inverted microscope equipped with a contractility measurement system.

-

Superfuse the cells with Tyrode's solution at 37°C.

-

Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.

-

Record baseline contractility parameters (e.g., peak shortening, time to peak shortening, time to 90% relengthening).

-

Introduce CXL-1020 into the superfusion solution at the desired concentration.

-

Record the changes in contractility parameters in the presence of CXL-1020.

In Vivo Hemodynamic Assessment in a Rodent Model

Materials:

-

Anesthetized rats or mice.

-

Pressure-volume (PV) loop catheter.

-

Data acquisition and analysis software (e.g., LabChart, ADInstruments).

-

Intravenous (IV) line for drug administration.

-

CXL-1020 solution for infusion.

Procedure:

-

Anesthetize the animal and maintain a stable plane of anesthesia.

-

Insert the PV loop catheter into the left ventricle via the carotid artery.

-

Allow the animal to stabilize and record baseline hemodynamic parameters (e.g., heart rate, blood pressure, cardiac output, stroke volume, end-systolic and end-diastolic pressures and volumes).

-

Administer CXL-1020 via IV infusion at the desired dose (e.g., 100 µg/kg/min).

-

Continuously record hemodynamic parameters throughout the infusion period.

-

Analyze the data to determine the effects of CXL-1020 on cardiovascular function.

Disclaimer

CXL-1020 is an investigational compound and should be used for research purposes only. The information provided in this document is intended for guidance and should be adapted as necessary for specific experimental conditions. All experiments should be conducted in accordance with institutional and national guidelines for animal and human research.

References

- 1. CXL-1020, a Novel this compound (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction—A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cardioxyl Pharmaceuticals Presents Data On Its Clinical Candidate, CXL-1020, at the 60th Annual American College of Cardiology Scientific Session [prnewswire.com]

- 3. CXL-1020 Treatment for Patients with Acute Decompensated Heart Failure (ADHF) - Clinical Trials Arena [clinicaltrialsarena.com]

- 4. CXL-1020, a Novel this compound (HNO) Prodrug, Is More Effective than Milrinone in Models of Diastolic Dysfunction-A Cardiovascular Therapeutic: An Efficacy and Safety Study in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardioxyl Pharmaceuticals Announces Pre-Clinical Results on Lead Clinical Candidate, CXL-1020 at American Heart Association Scientific Sessions 2009 - BioSpace [biospace.com]

- 6. Pharmacophoric 2-hydroxyalkyl benzenesulfonamide: a single-step synthesis from benzenesulfonamide via hemiaminal - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intracellular Nitroxyl (HNO) Detection Using Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nitroxyl (HNO), the one-electron reduced and protonated form of nitric oxide (NO), has emerged as a critical signaling molecule in various physiological and pathological processes.[1][2] Its unique chemical properties and distinct biological effects from NO, particularly in the cardiovascular system, have spurred significant interest in developing tools for its selective detection in living systems.[1][2][3][4][5][6] Fluorescent probes have become an indispensable method for visualizing HNO in real-time within cellular environments due to their high sensitivity, selectivity, and spatiotemporal resolution.[1][7][8]

These application notes provide an overview of the common fluorescent probes for intracellular HNO detection, their mechanisms of action, and detailed protocols for their use in live-cell imaging.

Mechanisms of HNO Detection

The design of fluorescent probes for HNO primarily relies on two main chemical reactions: the reduction of Copper(II) complexes and the Staudinger ligation with phosphine-based compounds.[1][7]

-

Copper(II) Reduction: Many probes consist of a fluorophore linked to a Cu(II) complex. The paramagnetic Cu(II) ion quenches the fluorescence of the attached dye.[1][6] Upon reaction with HNO, Cu(II) is selectively reduced to diamagnetic Cu(I), which then dissociates from the ligand, restoring the fluorescence of the probe in a "turn-on" response.[1][3][6] This mechanism has been employed in a variety of probes, including those based on BODIPY, coumarin, and dihydroxanthene fluorophores.[1][3]

-

Phosphine-Based Probes (Staudinger Ligation): This strategy utilizes the reaction between a phosphine group and HNO.[1][9] Probes are designed with a fluorophore that is masked or has its fluorescence properties altered by a diphenylphosphinobenzoyl or a similar phosphine-containing group.[4][9][10] The reaction with HNO leads to the formation of an azaylide intermediate, which subsequently cleaves to release the free fluorophore, resulting in a significant change in fluorescence.[11] This mechanism is known for its high selectivity for HNO over other reactive nitrogen and oxygen species (RNS/ROS).[9]

Other advanced mechanisms, such as Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT), have also been ingeniously integrated into probe design to achieve ratiometric and two-photon imaging capabilities.[1][8][10]

Quantitative Data of Selected Fluorescent Probes for HNO Detection

The following table summarizes the key quantitative parameters of several reported fluorescent probes for intracellular this compound detection, allowing for easy comparison of their performance characteristics.

| Probe Name/Number | Sensing Mechanism | Fluorophore | Excitation λ (nm) | Emission λ (nm) | Detection Limit (nM) | Fluorescence Enhancement | Cell Line/Application | Reference |

| Cu(II)-based Probes | ||||||||

| Probe 1 (Lippard) | Cu(II) Reduction | BODIPY | ~500 | ~526 | - | 4.3-fold | Live cells | [1][6] |

| CuDHX1 | Cu(II) Reduction | Dihydroxanthene | ~650 | ~715 | - | 5-fold | HeLa cells | [3] |

| Probe 7 (Lippard) | Cu(II) Reduction | Dihydroxanthene | - | 715 | - | 5-fold | Multicolor imaging | [1] |

| Cu(II)-AbTCA | Cu(II) Reduction | Benzothiazole deriv. | - | - | 9050 | Turn-off | Live cells, Zebrafish | [12] |

| Phosphine-based Probes | ||||||||

| Probe 12 (Tan) | Staudinger Ligation | - | - | - | 20 | - | - | [1] |

| Probe 13 (King) | Staudinger Ligation | Fluorescein | - | 520 | - | Significant increase | - | [1] |

| Probe 14 (Bhuniya) | Staudinger Ligation | Resorufin | ~540 | 590 | 20 | ~30-fold | CHO cells, C. elegans | [1][13] |

| Probe 15 | Staudinger Ligation | NIR dye | - | 700 | 60 | Significant increase | Lysosomal imaging, Mice | [1] |

| Probe 16/17 | Staudinger Ligation | Aza-BODIPY | - | - | 30 | High sensitivity | Live cells | [1] |

| Probe 18 | Staudinger Ligation | - | - | - | 43 | - | Lysosomal imaging | [1] |

| Probe 19 | Staudinger Ligation | - | - | - | 60 | - | Mitochondrial imaging | [1] |

| Probe 25/26 | Staudinger Ligation | - | - | 545 / 452 | 170 / 18 | 125-fold increase (25) | Mitochondrial imaging | [1] |

| Cyto-JN | Staudinger Ligation | Aza-BODIPY | - | - | - | High sensitivity | Live cells, Mice | [4] |

| PITC-HNO | Staudinger Ligation | Xanthene dye | - | 714 | - | Fast response | HeLa cells | [14] |

| Ratiometric/FRET Probes | ||||||||

| Probe 27 (Zhang) | ICT | - | - | 418 -> 546 | 500 | Ratiometric change | - | [1] |

| Probe 28 | ICT | - | - | 614 | 10 | Turn-on | Live cells | [1] |

| Probe 30 (Yin) | ESIPT | - | - | 380 -> 460 | 980 | Ratiometric change | Live cells | [1] |

| Probe 34 (Yang) | FRET | Benzo[h]chromene-rhodol | Two-photon | 470 -> 540 | 50 | Ratiometric change | Live cells, Tissues | [1] |

| Coumarin-Rhodol FRET Probe | FRET | Coumarin-Rhodol | ~407 | 470 -> 543 | 70 | Ratiometric change | HepG2 cells | [8][10] |

Diagrams of Mechanisms and Workflows

Caption: Core mechanisms for fluorescent detection of this compound (HNO).

Caption: General experimental workflow for live-cell imaging of HNO.

Caption: Mechanism of a FRET-based ratiometric probe for HNO detection.

Experimental Protocols

1. Materials and Reagents

-

Fluorescent HNO probe (e.g., from a commercial supplier or synthesized)

-

Dimethyl sulfoxide (DMSO, anhydrous, cell culture grade)

-

Cell line of interest (e.g., HeLa, HepG2, RAW 264.7)[3][4][10][14]

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

HNO donor, e.g., Angeli's salt (AS, Na₂N₂O₃) or other appropriate donors. Note: AS solutions should be prepared fresh in 0.01 M NaOH and kept on ice.

-

Glass-bottom imaging dishes or plates

-

Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets, environmental chamber (37°C, 5% CO₂), and digital camera.

2. Protocol for Probe Preparation

-

Stock Solution: Prepare a 1-10 mM stock solution of the fluorescent probe in anhydrous DMSO.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution to the final working concentration (typically 1-10 µM) in pre-warmed serum-free medium or PBS.[8][10] The optimal concentration should be determined empirically for each probe and cell line to maximize signal-to-noise while minimizing cytotoxicity.

3. Protocol for Live-Cell Imaging of Intracellular HNO

This protocol provides a general framework. Incubation times and concentrations may need optimization.

-

Cell Seeding:

-

One to two days before the experiment, seed the cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluency on the day of imaging.

-

Incubate the cells at 37°C in a 5% CO₂ humidified incubator.

-

-

Probe Loading:

-

Washing:

-

Baseline Imaging (Control):

-

Place the dish on the microscope stage within the environmental chamber.

-

Acquire baseline fluorescence images of the probe-loaded cells before adding the HNO donor. This serves as the control (t=0) measurement.

-

-

HNO Induction and Time-Lapse Imaging:

-

To induce intracellular HNO, add a freshly prepared solution of Angeli's salt (or another HNO donor) to the imaging dish to achieve the desired final concentration (e.g., 50-200 µM).[6][13]

-

Immediately begin acquiring images at regular intervals (e.g., every 30-60 seconds) for a total duration of 30-60 minutes to monitor the change in fluorescence intensity over time.[3][6]

-

-

Data Acquisition and Analysis:

-

Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[15]

-

For quantitative analysis, select regions of interest (ROIs) within multiple cells and measure the mean fluorescence intensity at each time point.

-

Calculate the fold-change in fluorescence by dividing the intensity at each time point by the baseline intensity (F/F₀).

-

For ratiometric probes, calculate the ratio of the emission intensities at the two different wavelengths (e.g., I₅₄₃nm / I₄₇₀nm).[10]

-

4. Selectivity and Control Experiments

To validate the specificity of the probe for HNO, perform the following control experiments:

-

Probe-only control: Image probe-loaded cells without adding an HNO donor to assess probe stability and photobleaching.

-

Selectivity test: Treat probe-loaded cells with other biologically relevant reactive species (e.g., H₂O₂, NO donors, glutathione) to ensure the probe does not respond to them.[3][16]

-

Positive control: Confirm the probe's responsiveness to a known concentration of the HNO donor in a cell-free buffer system.

By following these protocols and utilizing the information provided, researchers can effectively employ fluorescent probes to investigate the intricate roles of this compound in cellular signaling and disease.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorescent probes for the detection of this compound (HNO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A near-infrared fluorescent probe for the selective detection of HNO in living cells and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NitroxylFluor: A Thiol-Based Fluorescent Probe for Live-Cell Imaging of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. benthamdirect.com [benthamdirect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Ratiometric Determination of this compound Utilizing a Novel Fluorescence Resonance Energy Transfer-Based Fluorescent Probe Based on a Coumarin-Rhodol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Chemiluminescent Probe for HNO Quantification and Real-Time Monitoring in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro and in Vivo Imaging of this compound with Copper Fluorescent Probe in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A novel NIR fluorescent probe for the highly sensitive detection of HNO and its application in bioimaging - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. feinberg.northwestern.edu [feinberg.northwestern.edu]

- 16. Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Real-Time Electrochemical HNO Sensing

For Researchers, Scientists, and Drug Development Professionals

Introduction